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Compound of Interest

Compound Name: Vinclozolin

Cat. No.: B1683831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various in vitro cell culture

systems and molecular biology techniques to investigate the cellular and molecular effects of

the fungicide Vinclozolin and its metabolites. The following protocols and data are intended to

facilitate research into the endocrine-disrupting properties of Vinclozolin, particularly its anti-

androgenic activity.

Introduction
Vinclozolin is a dicarboximide fungicide that has been shown to act as an endocrine disruptor,

primarily by antagonizing the androgen receptor (AR). Its metabolites, M1 (2-[[(3,5-

dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-

methylbut-3-enanilide), are often more potent in their anti-androgenic effects.[1][2][3][4] In vitro

cell culture models are invaluable tools for elucidating the mechanisms of action of Vinclozolin
and its metabolites, assessing their potencies, and identifying their downstream cellular effects,

such as apoptosis and altered gene expression.[3][5][6]

This document provides detailed protocols for culturing relevant cell lines, performing key

experimental assays, and summarizes quantitative data from published studies. Additionally, it

includes diagrams of the signaling pathways affected by Vinclozolin to provide a visual

representation of its molecular interactions.
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Recommended Cell Culture Systems
Several cell lines are suitable for investigating the cellular effects of Vinclozolin, each offering

unique advantages for studying specific aspects of its activity.

LNCaP (Human Prostate Adenocarcinoma Cells): These cells are widely used for studying

androgen receptor signaling. They endogenously express a mutated but functional androgen

receptor (T877A), which can sometimes exhibit altered ligand specificity.[3][7] LNCaP cells

are particularly useful for studying the effects of Vinclozolin on androgen-dependent gene

expression, such as Prostate-Specific Antigen (PSA).[8][9][10]

Sertoli Cells: As the "nurse" cells of the testes, Sertoli cells are a primary target for testicular

toxicants. Primary cultures of Sertoli cells are excellent models for studying the direct effects

of Vinclozolin on testicular function, including its potential to induce apoptosis and alter

gene expression related to spermatogenesis.[5][6][11]

Other Relevant Cell Lines:

PC-3 and 22Rv1 (Human Prostate Cancer Cells): These can be used in reporter gene

assays after transfection with an androgen receptor expression vector and a reporter

construct.[12][13]

CV-1 (Monkey Kidney Fibroblast Cells): Often used for transient transfection assays to

study receptor-mediated gene activation due to their low endogenous receptor levels.[7]

Protocol: Culture of LNCaP Cells
Materials:

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Charcoal-stripped FBS (for androgen-deprivation studies)

Penicillin-Streptomycin solution

Trypsin-EDTA solution
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Phosphate-Buffered Saline (PBS)

LNCaP cells (ATCC® CRL-1740™)

Procedure:

Media Preparation: Prepare complete growth medium consisting of RPMI-1640

supplemented with 10% FBS and 1% Penicillin-Streptomycin. For androgen-deprivation

experiments, use RPMI-1640 supplemented with 10% charcoal-stripped FBS.

Cell Thawing and Seeding: Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water

bath. Transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed

complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet

in fresh complete growth medium and seed into a T-75 flask.

Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change

the medium every 2-3 days.

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells

once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until

the cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and gently

pipette to create a single-cell suspension. Centrifuge the cells and resuspend the pellet in

fresh medium for seeding into new flasks at a 1:3 to 1:6 split ratio.

Protocol: Isolation and Culture of Primary Sertoli Cells
Materials:

Testes from 15- to 20-day-old rats or mice

DMEM/F12 medium

Collagenase type I

Hyaluronidase

Trypsin
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DNase I

Soybean trypsin inhibitor

Fetal Bovine Serum (FBS)

Procedure:

Tissue Preparation: Decapsulate the testes and gently tease apart the seminiferous tubules

in DMEM/F12 medium.

Enzymatic Digestion (Step 1): Incubate the tubules in DMEM/F12 containing collagenase (1

mg/mL) and DNase I (10 µg/mL) at 37°C for 15-20 minutes with gentle shaking. Allow the

tubules to settle and remove the supernatant containing interstitial cells.

Enzymatic Digestion (Step 2): Wash the tubules with DMEM/F12 and then incubate in

DMEM/F12 containing collagenase (1 mg/mL), hyaluronidase (1 mg/mL), and DNase I (10

µg/mL) at 37°C for 15-20 minutes to remove peritubular cells.

Enzymatic Digestion (Step 3): Wash the tubules again and incubate in DMEM/F12 containing

trypsin (0.5 mg/mL) and DNase I (10 µg/mL) at 37°C for 10-15 minutes to dissociate the

Sertoli cells from the germ cells.

Cell Collection and Plating: Add soybean trypsin inhibitor or FBS to stop the trypsin activity.

Gently pipette the suspension to further dissociate the cells. Filter the cell suspension

through a 70 µm nylon mesh to remove cell clumps. Centrifuge the filtrate and resuspend the

pellet in DMEM/F12 supplemented with 10% FBS and antibiotics. Plate the cells in culture

dishes. Sertoli cells will adhere to the plate, while germ cells will remain in suspension and

can be removed with subsequent media changes.

Investigating Androgen Receptor Antagonism
The primary mechanism of Vinclozolin's endocrine-disrupting activity is its antagonism of the

androgen receptor. The following assays are fundamental for characterizing this anti-

androgenic effect.

Androgen Receptor Competitive Binding Assay
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This assay determines the ability of Vinclozolin and its metabolites to compete with a

radiolabeled androgen for binding to the androgen receptor.

Protocol: Androgen Receptor Competitive Binding Assay (using rat prostate cytosol)

Materials:

Ventral prostates from adult Sprague-Dawley rats

Radiolabeled androgen (e.g., [³H]-R1881)

Unlabeled R1881 (for standard curve)

Vinclozolin, M1, and M2

Low-salt TEDG buffer (10 mM Tris, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

Hydroxyapatite (HAP) slurry

Scintillation cocktail and counter

Procedure:

Cytosol Preparation: Homogenize rat ventral prostates in ice-cold low-salt TEDG buffer.

Centrifuge the homogenate at 105,000 x g for 1 hour at 4°C. The resulting supernatant is the

cytosol containing the androgen receptor.

Binding Reaction: In triplicate, incubate the cytosol preparation with a fixed concentration of

[³H]-R1881 (e.g., 1 nM) and varying concentrations of the competitor (unlabeled R1881 for

the standard curve, or Vinclozolin/metabolites). Incubate overnight at 4°C.

Separation of Bound and Unbound Ligand: Add ice-cold HAP slurry to each tube and

incubate on ice for 15-20 minutes with intermittent vortexing. Centrifuge at 1,000 x g for 5

minutes at 4°C. Wash the HAP pellets three times with buffer to remove unbound

radioligand.

Quantification: Resuspend the final HAP pellets in ethanol and transfer to scintillation vials.

Add scintillation cocktail and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the percentage of specific binding for each concentration of the

competitor. The concentration of the competitor that inhibits 50% of the specific binding of

the radioligand (IC50) is determined. The inhibitory constant (Ki) can then be calculated

using the Cheng-Prusoff equation.

Table 1: Androgen Receptor Binding Affinity of Vinclozolin and its Metabolites

Compound Ki (µM) Reference

Vinclozolin > 700 [2]

Metabolite M1 92 [2]

Metabolite M2 9.7 [2]

Androgen-Responsive Reporter Gene Assay
This assay measures the ability of a compound to inhibit androgen-induced transcription of a

reporter gene. A common system utilizes a luciferase reporter gene under the control of the

Mouse Mammary Tumor Virus (MMTV) promoter, which contains androgen response elements.

Protocol: MMTV-Luciferase Reporter Gene Assay in LNCaP Cells

Materials:

LNCaP cells

pMMTV-Luc reporter plasmid

Transfection reagent

RPMI-1640 with charcoal-stripped FBS

Dihydrotestosterone (DHT) or R1881

Vinclozolin, M1, M2

Luciferase assay system
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Luminometer

Procedure:

Cell Seeding: Seed LNCaP cells in 24-well plates in complete growth medium.

Transfection: When cells reach 70-80% confluency, transfect them with the pMMTV-Luc

reporter plasmid using a suitable transfection reagent according to the manufacturer's

protocol. A co-transfection with a β-galactosidase expression vector can be used to

normalize for transfection efficiency.

Treatment: After 24 hours of transfection, change the medium to RPMI-1640 with charcoal-

stripped FBS. Treat the cells in triplicate with a fixed concentration of an androgen (e.g., 0.1

nM DHT) in the presence or absence of varying concentrations of Vinclozolin or its

metabolites. Include a vehicle control and a positive control (e.g., hydroxyflutamide).

Cell Lysis and Luciferase Assay: After 24-48 hours of treatment, wash the cells with PBS and

lyse them using the lysis buffer provided in the luciferase assay kit. Measure the luciferase

activity in the cell lysates using a luminometer.

Data Analysis: Normalize the luciferase activity to the β-galactosidase activity or total protein

concentration. Calculate the percentage of inhibition of androgen-induced luciferase activity

for each concentration of the test compound and determine the IC50 value.

Table 2: Inhibitory Potency of Vinclozolin Metabolites in an Androgen-Responsive Reporter

Gene Assay

Compound IC50 (µM) Notes Reference

Metabolite M1 ~5

M2 is approximately

50-fold more potent

than M1.

[3][7]

Metabolite M2 ~0.1

Only 2-fold less potent

than

hydroxyflutamide.

[3][7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 19 Tech Support

https://www.benchchem.com/product/b1683831?utm_src=pdf-body
https://www.benchchem.com/product/b1683831?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7650017/
https://www.researchgate.net/publication/15549174_Androgen_Receptor_Antagonist_versus_Agonist_Activities_of_the_Fungicide_Vinclozolin_Relative_to_Hydroxyflutamide
https://pubmed.ncbi.nlm.nih.gov/7650017/
https://www.researchgate.net/publication/15549174_Androgen_Receptor_Antagonist_versus_Agonist_Activities_of_the_Fungicide_Vinclozolin_Relative_to_Hydroxyflutamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagram 1: Androgen Receptor Signaling and its Antagonism by Vinclozolin
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Caption: Vinclozolin and its metabolites competitively inhibit androgen binding to the AR,

preventing its activation.
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Assessment of Vinclozolin-Induced Apoptosis
Vinclozolin has been shown to induce apoptosis in various cell types. The following assays

are commonly used to detect and quantify this programmed cell death.

TUNEL (Terminal deoxynucleotidyl transferase dUTP
Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol: TUNEL Assay for Adherent Cells

Materials:

Cells cultured on coverslips or in chamber slides

PBS

4% Paraformaldehyde (PFA) in PBS

Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

TUNEL reaction mixture (TdT enzyme and fluorescently labeled dUTPs)

DAPI or Hoechst for nuclear counterstaining

Mounting medium

Fluorescence microscope

Procedure:

Cell Treatment: Seed and treat cells with various concentrations of Vinclozolin for the

desired time (e.g., 24-48 hours). Include a vehicle control.

Fixation: Wash cells with PBS and fix with 4% PFA for 1 hour at room temperature.
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Permeabilization: Wash cells with PBS and incubate with permeabilization solution for 2

minutes on ice.

TUNEL Staining: Wash cells with PBS. Add the TUNEL reaction mixture to the cells and

incubate for 60 minutes at 37°C in a humidified, dark chamber.

Counterstaining and Mounting: Wash cells with PBS. Counterstain the nuclei with DAPI or

Hoechst solution. Mount the coverslips onto microscope slides with mounting medium.

Analysis: Visualize the cells under a fluorescence microscope. TUNEL-positive cells will

show bright nuclear fluorescence. The percentage of apoptotic cells can be determined by

counting the number of TUNEL-positive nuclei relative to the total number of nuclei (stained

with DAPI/Hoechst) in several random fields.

Western Blot Analysis of Apoptosis Markers
Western blotting can be used to quantify the expression levels of key proteins involved in the

apoptotic cascade, such as the Bcl-2 family proteins (Bax and Bcl-2) and caspases.

Protocol: Western Blot for Bax and Bcl-2

Materials:

Treated and control cell pellets

RIPA lysis buffer with protease inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

HRP-conjugated secondary antibody

ECL detection reagent

Chemiluminescence imaging system

Procedure:

Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and

collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using the BCA

assay.

Sample Preparation and SDS-PAGE: Mix equal amounts of protein (20-40 µg) with Laemmli

sample buffer and boil for 5 minutes. Separate the proteins by SDS-PAGE.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at

room temperature. Incubate the membrane with primary antibodies against Bax, Bcl-2, and a

loading control (e.g., β-actin) overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the

membrane again and detect the protein bands using an ECL reagent and an imaging

system.

Analysis: Perform densitometric analysis of the bands and normalize the expression of Bax

and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio as an indicator of the apoptotic

potential.

Table 3: Effects of Vinclozolin on Apoptotic Markers
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Cell
Type/Tissue

Treatment
Effect on
Bax/Bcl-2
Ratio

Other
Apoptotic
Changes

Reference

Mice Kidney

100 mg/kg

Vinclozolin for 28

days

Increased

Increased Fas,

FasL, Caspase

3, Cyt c

[14]

Mice Lung

100 mg/kg

Vinclozolin for 28

days

Decreased Bax,

Increased Bcl-2

Increased

TUNEL-positive

cells

[15]

Rat Germ Cells

In utero

exposure to 100

mg/kg/day

Vinclozolin

Not specified

Increased

number of

apoptotic germ

cells

[5][6]

Diagram 2: Vinclozolin-Induced Apoptosis Pathway
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Caption: Vinclozolin can induce apoptosis by altering the Bax/Bcl-2 ratio, leading to caspase

activation.

Crosstalk with Other Signaling Pathways
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The effects of Vinclozolin are not limited to direct AR antagonism. There is evidence of

crosstalk with other critical signaling pathways, such as the WNT and calcium signaling

pathways.

WNT Signaling Pathway
The WNT/β-catenin signaling pathway is crucial for development and is often dysregulated in

cancer. There is a complex interplay between the AR and WNT/β-catenin signaling pathways in

prostate cancer cells.[1][12][13][16][17] β-catenin can act as a coactivator of the AR.[12][18]

Androgen deprivation, which is mimicked by AR antagonists like Vinclozolin, can lead to the

activation of WNT signaling, promoting cell survival and proliferation.[16]

Diagram 3: Crosstalk between Androgen Receptor and WNT Signaling
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Caption: Vinclozolin's inhibition of AR may release the AR-mediated suppression of WNT

signaling.

Calcium Signaling Pathway
Androgens have been shown to rapidly increase intracellular calcium concentrations in Sertoli

cells, an effect that can be blocked by anti-androgens, suggesting a non-genomic action of the

AR at the plasma membrane.[19] Changes in intracellular calcium can affect a multitude of

cellular processes, including gene expression, proliferation, and apoptosis. The
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transgenerational effects of Vinclozolin on the prostate transcriptome have been linked to

alterations in calcium signaling pathways.[20][21]

Diagram 4: Potential Impact of Vinclozolin on Calcium Signaling
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Caption: Vinclozolin may interfere with androgen-mediated calcium signaling by antagonizing

membrane AR.
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The provided application notes and protocols offer a framework for the in vitro investigation of

Vinclozolin's cellular effects. By employing these cell culture systems and experimental

assays, researchers can further elucidate the molecular mechanisms underlying the endocrine-

disrupting properties of this fungicide and its metabolites. The quantitative data and signaling

pathway diagrams serve as a valuable resource for experimental design and data

interpretation. It is recommended to always include appropriate positive and negative controls

in all experiments and to consult the original research articles for more specific details.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The androgen receptor can signal through Wnt/β-Catenin in prostate cancer cells as an
adaptation mechanism to castration levels of androgens - PMC [pmc.ncbi.nlm.nih.gov]

2. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is
mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Androgen receptor antagonist versus agonist activities of the fungicide vinclozolin relative
to hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Mode of action: inhibition of androgen receptor function--vinclozolin-induced
malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Transgenerational effect of the endocrine disruptor vinclozolin on male spermatogenesis -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. Effect of the anti-androgenic endocrine disruptor vinclozolin on embryonic testis cord
formation and postnatal testis development and function - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Intracellular distribution of vinclozolin and its metabolites differently affects 5α-
dihydrotestosterone (DHT)-induced PSA secretion in LNCaP cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 19 Tech Support

https://www.benchchem.com/product/b1683831?utm_src=pdf-body
https://www.benchchem.com/product/b1683831?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2246119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2246119/
https://pubmed.ncbi.nlm.nih.gov/8209380/
https://pubmed.ncbi.nlm.nih.gov/8209380/
https://pubmed.ncbi.nlm.nih.gov/7650017/
https://pubmed.ncbi.nlm.nih.gov/7650017/
https://pubmed.ncbi.nlm.nih.gov/16417039/
https://pubmed.ncbi.nlm.nih.gov/16417039/
https://pubmed.ncbi.nlm.nih.gov/16837734/
https://pubmed.ncbi.nlm.nih.gov/16837734/
https://pubmed.ncbi.nlm.nih.gov/15279874/
https://pubmed.ncbi.nlm.nih.gov/15279874/
https://pubmed.ncbi.nlm.nih.gov/15279874/
https://www.researchgate.net/publication/15549174_Androgen_Receptor_Antagonist_versus_Agonist_Activities_of_the_Fungicide_Vinclozolin_Relative_to_Hydroxyflutamide
https://pubmed.ncbi.nlm.nih.gov/35595151/
https://pubmed.ncbi.nlm.nih.gov/35595151/
https://pubmed.ncbi.nlm.nih.gov/35595151/
https://www.researchgate.net/figure/Prostate-specific-antigen-PSA-secretion-by-LNCaP-cells-exposed-for-24-h-to-atrazine_fig2_267044084
https://www.researchgate.net/publication/360668181_Intracellular_distribution_of_vinclozolin_and_its_metabolites_differently_affects_5a-dihydrotestosterone_DHT-induced_PSA_secretion_in_LNCaP_cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

12. Complex regulation of human androgen receptor expression by Wnt signaling in prostate
cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

14. Chronic Exposure to Vinclozolin Induced Fibrosis, Mitochondrial Dysfunction, Oxidative
Stress, and Apoptosis in Mice Kidney - PMC [pmc.ncbi.nlm.nih.gov]

15. Chronic Exposure to Endocrine Disruptor Vinclozolin Leads to Lung Damage via Nrf2–
Nf-kb Pathway Alterations - PMC [pmc.ncbi.nlm.nih.gov]

16. Crosstalk Between AR and Wnt Signaling Promotes Castration-Resistant Prostate
Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

17. A Tale of Two Signals: AR and WNT in Development and Tumorigenesis of Prostate and
Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]

18. Beta-catenin affects androgen receptor transcriptional activity and ligand specificity -
PubMed [pubmed.ncbi.nlm.nih.gov]

19. Androgens rapidly increase the cytosolic calcium concentration in Sertoli cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. Transgenerational Effects of the Endocrine Disruptor Vinclozolin on the Prostate
Transcriptome and Adult Onset Disease - PMC [pmc.ncbi.nlm.nih.gov]

21. Transgenerational effects of the endocrine disruptor vinclozolin on the prostate
transcriptome and adult onset disease - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Investigating the
Cellular Effects of Vinclozolin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683831#cell-culture-systems-for-investigating-
vinclozolin-s-cellular-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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